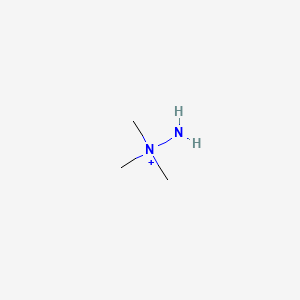

1,1,1-Trimethylhydrazinium

Description

BenchChem offers high-quality 1,1,1-Trimethylhydrazinium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1-Trimethylhydrazinium including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

44024-83-1 |

|---|---|

Molecular Formula |

C3H11N2+ |

Molecular Weight |

75.13 g/mol |

IUPAC Name |

amino(trimethyl)azanium |

InChI |

InChI=1S/C3H11N2/c1-5(2,3)4/h4H2,1-3H3/q+1 |

InChI Key |

ZSXLAJUILPSSLE-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Thermodynamic Stability of the 1,1,1-Trimethylhydrazinium Cation

Abstract

The 1,1,1-trimethylhydrazinium cation, a quaternary hydrazinium derivative, is a versatile building block in synthetic chemistry and has potential applications in the development of novel therapeutic agents and energetic materials. A thorough understanding of its thermodynamic stability is paramount for its safe handling, storage, and rational application in drug design and materials science. This in-depth technical guide provides a comprehensive framework for assessing the thermodynamic stability of the 1,1,1-trimethylhydrazinium cation. While direct experimental thermochemical data for this specific cation is not extensively reported in the public domain, this guide synthesizes established principles of chemical thermodynamics, outlines detailed experimental protocols, and discusses computational approaches to provide a robust methodology for its characterization. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical foundations and practical, field-proven insights.

Introduction: The 1,1,1-Trimethylhydrazinium Cation in Context

The 1,1,1-trimethylhydrazinium cation, [ (CH₃)₃N-NH₂ ]⁺, is a quaternary ammonium-like structure with a terminal primary amine group. This unique functionality makes it an interesting candidate for various applications. For instance, 1,1,1-trimethylhydrazinium iodide (TMHI) is utilized as a reagent in organic synthesis, particularly for the amination of nitroarenes through vicarious nucleophilic substitution.[1][2][3][4][5][6] The presence of both a charged quaternary nitrogen and a reactive primary amine group within a compact structure suggests its potential utility in the design of novel pharmaceuticals and ionic liquids.

The stability of a chemical entity is a cornerstone of its practical utility. For a salt containing the 1,1,1-trimethylhydrazinium cation, its thermodynamic stability dictates its shelf-life, decomposition temperature, and energy content. In the context of drug development, understanding the stability of a salt form of an active pharmaceutical ingredient (API) is crucial for formulation, as it can significantly impact solubility, bioavailability, and manufacturability.

This guide will navigate the multifaceted nature of thermodynamic stability, encompassing both the formation and decomposition of 1,1,1-trimethylhydrazinium salts.

Synthesis of 1,1,1-Trimethylhydrazinium Salts: The Entry Point

A prerequisite to studying the thermodynamic properties of the 1,1,1-trimethylhydrazinium cation is its synthesis and isolation in a salt form, typically as the iodide salt.

Synthetic Pathway

The most common and straightforward synthesis of 1,1,1-trimethylhydrazinium iodide involves the quaternization of 1,1-dimethylhydrazine with methyl iodide.[1] This is a classic Sₙ2 reaction where the lone pair of electrons on the more substituted nitrogen atom of 1,1-dimethylhydrazine acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide.

Caption: Synthetic route to 1,1,1-trimethylhydrazinium iodide.

Experimental Protocol: Synthesis of 1,1,1-Trimethylhydrazinium Iodide

This protocol is based on established literature procedures.[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1-dimethylhydrazine in a suitable anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

-

Reagent Addition: Slowly add a stoichiometric equivalent of methyl iodide to the stirred solution at room temperature. The addition is typically done dropwise to control the exothermic nature of the reaction.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the precipitation of the white, crystalline 1,1,1-trimethylhydrazinium iodide salt. The reaction is typically complete within a few hours.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold, anhydrous solvent to remove any unreacted starting materials.

-

Drying: Dry the purified 1,1,1-trimethylhydrazinium iodide under vacuum to remove residual solvent. The resulting product is a stable, crystalline solid.[1]

Theoretical Framework for Thermodynamic Stability: The Born-Haber Cycle and Lattice Energy

The overall thermodynamic stability of an ionic salt in its solid state is best understood through the concept of lattice energy . Lattice energy (U) is the enthalpy change when one mole of an ionic solid is formed from its constituent gaseous ions.[7][8][9] It is a measure of the strength of the electrostatic forces holding the crystal lattice together.

Since lattice energy cannot be measured directly, it is determined using a thermochemical cycle known as the Born-Haber cycle .[10][11][12][13][14] This cycle applies Hess's Law to relate the lattice energy to several experimentally measurable or calculable enthalpy changes.

Constructing the Born-Haber Cycle for a 1,1,1-Trimethylhydrazinium Salt

Let's consider the formation of a generic 1,1,1-trimethylhydrazinium salt, [TMH]X, where [TMH]⁺ represents the 1,1,1-trimethylhydrazinium cation and X⁻ is a halide anion. The Born-Haber cycle would involve the following steps:

-

Enthalpy of Formation (ΔH_f°): The standard enthalpy change for the formation of one mole of [TMH]X(s) from its constituent elements in their standard states.

-

Enthalpy of Atomization (ΔH_at°): The enthalpy change required to produce gaseous atoms from the elements.

-

Ionization Energy (IE): The energy required to remove an electron from the gaseous metal atom (if applicable for the counter-ion's elemental form). For the organic cation, the enthalpy of formation of the gaseous cation is required.

-

Electron Affinity (EA): The energy change when a gaseous atom accepts an electron to form a gaseous anion.

-

Lattice Energy (U): The enthalpy change when the gaseous cation and anion combine to form the solid ionic lattice.

Caption: A generalized Born-Haber cycle for a [TMH]X salt.

The enthalpy of formation of the gaseous 1,1,1-trimethylhydrazinium cation is a key, yet often unknown, value. This is where computational chemistry plays a vital role.

Computational Approaches to Determine Cation Stability

High-level ab initio calculations, such as those based on coupled-cluster theory (e.g., CCSD(T)), can provide accurate estimations of the gas-phase enthalpy of formation for organic cations.[15][16] Density Functional Theory (DFT) is another widely used method to study the electronic structure and energetics of such species.[17][18]

Workflow for Computational Estimation of ΔH_f°([TMH]⁺(g)):

-

Geometry Optimization: The 3D structure of the 1,1,1-trimethylhydrazinium cation is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Calculation: A high-accuracy single-point energy calculation is performed on the optimized geometry.

-

Atomization Energy Calculation: The total energy of the constituent atoms (C, H, N) is calculated.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is derived from the atomization energy and the known enthalpies of formation of the gaseous atoms.

Experimental Determination of Thermal Stability

The thermodynamic stability of the 1,1,1-trimethylhydrazinium cation in its salt form is experimentally assessed primarily through its decomposition profile under thermal stress. The two principal techniques for this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[19][20][21][22]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[19] This technique is invaluable for determining the temperature at which a compound begins to decompose.

Experimental Protocol for TGA of a [TMH] Salt:

-

Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of the dry [TMH] salt into a TGA pan (e.g., platinum or alumina).

-

Instrument Setup: Place the pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 500 °C).

-

Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature. The onset temperature of decomposition (T_onset) is a key indicator of thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[23][24][25][26] It provides information on melting points, phase transitions, and the enthalpy of decomposition (ΔH_decomp).

Experimental Protocol for DSC of a [TMH] Salt:

-

Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of the dry [TMH] salt into a DSC pan (e.g., aluminum) and hermetically seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range.

-

Data Analysis: The DSC thermogram shows endothermic (e.g., melting) and exothermic (e.g., decomposition) events. The area under the decomposition peak can be integrated to determine the enthalpy of decomposition.

Interpreting Thermal Analysis Data

The following table summarizes the key parameters obtained from TGA and DSC and their significance in assessing the thermodynamic stability of 1,1,1-trimethylhydrazinium salts.

| Parameter | Technique | Description | Significance for Stability |

| Melting Point (T_m) | DSC | Temperature at which the solid-liquid phase transition occurs. | A high melting point often correlates with a high lattice energy and greater crystal stability. |

| Onset Decomposition Temperature (T_onset) | TGA | The temperature at which significant mass loss begins. | A primary indicator of thermal stability. Higher T_onset implies greater stability. |

| Peak Decomposition Temperature (T_peak) | TGA/DSC | The temperature at which the rate of mass loss or heat flow from decomposition is at its maximum. | Characterizes the kinetics of the decomposition process. |

| Enthalpy of Decomposition (ΔH_decomp) | DSC | The heat released or absorbed during decomposition. | A large exothermic decomposition indicates a high energy content. |

Potential Decomposition Pathways

Understanding the likely decomposition pathways of the 1,1,1-trimethylhydrazinium cation is crucial for predicting its degradation products and assessing its safety profile. Based on the chemistry of related quaternary ammonium and hydrazinium compounds, several mechanisms can be postulated.

Hofmann-type Elimination

While the classic Hofmann elimination requires a β-hydrogen, which is absent in the 1,1,1-trimethylhydrazinium cation with respect to the quaternary nitrogen, a modified elimination or substitution pathway involving the N-N bond is plausible.

Nucleophilic Substitution/Dealkylation

The anion (e.g., I⁻) can act as a nucleophile, attacking one of the methyl groups and leading to the formation of 1,1-dimethylhydrazine and methyl iodide. This is a common decomposition pathway for quaternary ammonium salts.[27]

N-N Bond Cleavage

The N-N bond in hydrazine and its derivatives is known to be a point of thermal instability.[28] Cleavage of this bond in the 1,1,1-trimethylhydrazinium cation could lead to the formation of an aminotrimethylaminium radical and an amino radical, which would then undergo further reactions.

Caption: Plausible decomposition pathways for the 1,1,1-trimethylhydrazinium cation.

Applications in Drug Development

The choice of a salt form for an API is a critical decision in drug development. A stable salt form ensures a consistent product with a long shelf life. The 1,1,1-trimethylhydrazinium cation could potentially be used as a counterion to form salts of acidic APIs. The thermodynamic data gathered through the methodologies described in this guide would be essential for:

-

Salt Screening: Comparing the thermal stability of a [TMH]⁺ salt with other salt forms.

-

Formulation Development: Establishing temperature limits for manufacturing processes such as drying and milling.

-

Regulatory Submissions: Providing data on the stability and degradation products of the drug substance.

Conclusion

While a complete, experimentally-derived thermodynamic profile of the 1,1,1-trimethylhydrazinium cation is not yet prominent in the scientific literature, a robust framework for its determination exists. This guide has synthesized the essential theoretical and experimental cornerstones for such an analysis. The synthesis of 1,1,1-trimethylhydrazinium salts provides the necessary material for investigation. The Born-Haber cycle, augmented by computational chemistry, offers a pathway to understanding the energetics of salt formation and the intrinsic stability of the gaseous cation. Furthermore, thermal analysis techniques, namely TGA and DSC, are powerful tools for quantifying the thermal stability and decomposition energetics of the solid salt. By applying these integrated approaches, researchers can confidently characterize the thermodynamic stability of the 1,1,1-trimethylhydrazinium cation, enabling its informed and safe application in both synthetic chemistry and the pharmaceutical sciences.

References

-

Silva, L. P., & Martins, M. A. R. (2018). Systematic Characterization of Different Quaternary Ammonium Salts to be Used in Organoclays. ResearchGate. [Link]

-

van der Meulen, R. M., & de Pater, J. J. M. (2019). Degradation Kinetics and Solvent Effects of Various Long-Chain Quaternary Ammonium Salts. SciSpace. [Link]

-

Pagoria, P. F., Mitchell, A. R., & Schmidt, R. D. (1996). 1,1,1-Trimethylhydrazinium Iodide: A Novel, Highly Reactive Reagent for Aromatic Amination via Vicarious Nucleophilic Substitution of Hydrogen. Organic Chemistry Portal. [Link]

-

Perpete, E. A., & Jacquemin, D. (2019). Benchmark Measurements for Energetic Salts: A Prerequisite toward Improved Estimation Methods for Lattice Enthalpy. PMC. [Link]

-

Chambreau, S. D., et al. (2021). Thermal and Catalytic Decomposition of 2-Hydroxyethylhydrazine and 2-Hydroxyethylhydrazinium Nitrate Ionic Liquid. ResearchGate. [Link]

-

Ferreira, A. R., et al. (2023). Structurally Tailored Antibacterial Quaternary Ammonium Salts with Ionic Liquid Properties for Antimicrobial Purposes: Design and Thermophysical Insights. ACS Sustainable Chemistry & Engineering. [Link]

-

Ferreira, A. R., et al. (2023). Structurally Tailored Antibacterial Quaternary Ammonium Salts with Ionic Liquid Properties for Antimicrobial Purposes: Design and Thermophysical Insights. PMC. [Link]

-

Pagoria, P. F., Mitchell, A. R., & Schmidt, R. D. (1996). 1,1,1-Trimethylhydrazinium Iodide: A Novel, Highly Reactive Reagent for Aromatic Amination via Vicarious Nucleophilic Substitution of Hydrogen. The Journal of Organic Chemistry. [Link]

-

Chem 366-3 Lab Manual. Differential Scanning Calorimetry. [Link]

-

LibreTexts Chemistry. (2021). Lattice Energies in Ionic Solids. [Link]

-

Wikipedia. Lattice energy. [Link]

-

Chambreau, S. D., et al. (2022). Thermal and Catalytic Decomposition of 2-Hydroxyethylhydrazine and 2-Hydroxyethylhydrazinium Nitrate Ionic Liquid. OSTI.gov. [Link]

-

Allen.in. Born Haber Cycle- Concept, Applications and Examples. [Link]

-

Ebatco Lab Services. Differential Scanning Calorimetry (DSC). [Link]

-

Khakimov, D. V., & Pivina, T. S. (2022). Calculated enthalpies of formation for organic and inorganic salts of nitrates and perchlorates. ResearchGate. [Link]

-

Amerigo Scientific. 1,1,1-Trimethylhydrazinium iodide (97%). [Link]

-

Wikipedia. Differential scanning calorimetry. [Link]

-

Goalpara College. Born - Haber Cycle. [Link]

-

IB Chemistry Revision Notes. (2026). Born-Haber Cycles (HL). [Link]

-

LibreTexts Chemistry. (2023). 8.3: Lattice Energies in Ionic Solids. [Link]

-

PubChem. Hydrazinium, 1,1,1-trimethyl-, iodide (1:1). [Link]

-

IChemE. (2014). Thermal stability at elevated pressure – an investigation using differential scanning calorimetry. [Link]

-

Chemed.chem.purdue.edu. Lattice Energy - Ionic Compounds. [Link]

-

SLS. 1,1,1-Trimethylhydrazinium iodide. [Link]

-

Handique Girls' College. Ionic bonding & Lattice energy. [Link]

-

ACS Publications. (1966). Differential Thermal Analysis of Organic Compounds. Effects of Diluting Agents. [Link]

-

ACS Publications. (1996). 1,1,1-Trimethylhydrazinium Iodide: A Novel, Highly Reactive Reagent for Aromatic Amination via Vicarious Nucleophilic Substitution of Hydrogen. [Link]

-

Pathways to Chemistry. Formation of Ionic Compounds: The Born Haber Cycle. [Link]

-

Dalton Transactions. (2020). Cu(ii), Mn(ii) and Zn(ii) complexes of hydrazones with a quaternary ammonium moiety: synthesis, experimental and theoretical characterization and cytotoxic activity. [Link]

-

ChemistryStudent. Born-Haber Cycles (A-Level). [Link]

-

ACS Publications. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. [Link]

-

Doc Brown's Advanced Level Chemistry. Experimental methods for determining enthalpy changes. [Link]

-

ResearchGate. (2015). Electrochemical Stability of Quaternary Ammonium Cations: An Experimental and Computational Study. [Link]

-

Pure and Applied Chemistry. (2009). Force field for the atomistic simulation of the properties of hydrazine, organic hydrazine derivatives, and energetic hydrazinium ionic liquids. [Link]

-

ResearchGate. (2012). Hydroxide based decomposition pathways of alkyltrimethylammonium cations. [Link]

-

Semantic Scholar. (2015). Electrochemical Stability of Quaternary Ammonium Cations: An Experimental and Computational Study. [Link]

-

PMC. (2022). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. [Link]

-

PMC. (2017). A Computational Study of the Heterogeneous Synthesis of Hydrazine on Co3Mo3N. [Link]

Sources

- 1. 1,1,1-Trimethylhydrazinium Iodide: A Novel, Highly Reactive Reagent for Aromatic Amination via Vicarious Nucleophilic Substitution of Hydrogen [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1,1,1-三甲基碘化肼 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1,1,1-Trimethylhydrazinium iodide (97%) - Amerigo Scientific [amerigoscientific.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. scbt.com [scbt.com]

- 7. Lattice Energies in Ionic Solids [saylordotorg.github.io]

- 8. Lattice Energy [chemed.chem.purdue.edu]

- 9. hgcollege.edu.in [hgcollege.edu.in]

- 10. allen.in [allen.in]

- 11. goalparacollege.ac.in [goalparacollege.ac.in]

- 12. savemyexams.com [savemyexams.com]

- 13. Formation of Ionic Compounds: The Born Haber Cycle | Pathways to Chemistry [pathwaystochemistry.com]

- 14. chemistrystudent.com [chemistrystudent.com]

- 15. Benchmark Measurements for Energetic Salts: A Prerequisite toward Improved Estimation Methods for Lattice Enthalpy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A Computational Study of the Heterogeneous Synthesis of Hydrazine on Co3Mo3N - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Structurally Tailored Antibacterial Quaternary Ammonium Salts with Ionic Liquid Properties for Antimicrobial Purposes: Design and Thermophysical Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 23. sfu.ca [sfu.ca]

- 24. Differential Scanning Calorimetry (DSC) – Ebatco Lab Services [ebatco.com]

- 25. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 26. icheme.org [icheme.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

In-Depth Technical Guide: 1,1,1-Trimethylhydrazinium Iodide (TMHI) Crystal Structure Analysis and Applications

Executive Summary

1,1,1-Trimethylhydrazinium iodide (TMHI) is a quaternary hydrazinium salt traditionally recognized as a highly efficient aminating reagent in Vicarious Nucleophilic Substitution (VNS) reactions[1]. Recently, its application scope has expanded into the realm of advanced materials, serving as a critical organic templating cation in the synthesis of 1D hybrid perovskitoids, such as (Me3Hy)[PbI3][2]. This technical guide provides a comprehensive analysis of TMHI’s crystal structure dynamics, rigorous synthesis protocols, and the mechanistic logic governing its behavior in both organic synthesis and crystallographic phase transitions.

Synthesis and Crystallization Methodologies

To ensure high-fidelity crystallographic analysis and optimal reactivity, the synthesis of TMHI and its subsequent integration into complex lattices must be strictly controlled to prevent solvent occlusion, polymorphic impurities, and incomplete reactions.

Synthesis of Pure 1,1,1-Trimethylhydrazinium Iodide (TMHI)

The synthesis of TMHI relies on the quaternization (Menshutkin-type reaction) of 1,1-dimethylhydrazine with methyl iodide[3].

Step-by-Step Protocol:

-

Solvent Preparation: Dissolve 1,1-dimethylhydrazine (67 mmol) in 60 mL of anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere[3].

-

Thermal Control: Cool the reaction vessel in an ice-water bath.

-

Causality: The quaternization reaction is highly exothermic. Cooling prevents the volatilization of the THF solvent and suppresses unwanted side reactions, ensuring a high-purity SN2 product.

-

-

Reagent Addition: Add methyl iodide (67 mmol) dropwise using a pressure-equalizing dropping funnel while maintaining vigorous mechanical stirring [3].

-

Causality: TMHI is highly insoluble in non-polar/slightly polar THF and immediately precipitates as a dense, thick white solid. Magnetic stir bars will stall in this slurry, leaving unreacted pockets. Mechanical stirring is a self-validating requirement to ensure total reactant conversion[3].

-

-

Maturation: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Purification: Vacuum filter the precipitate, wash with cold THF, and recrystallize from absolute ethanol to yield pure TMHI crystals[4].

Antisolvent Crystallization of (Me3Hy)[PbI3] Perovskitoid

To study the crystal structure of TMHI within a perovskite lattice, high-quality single crystals must be grown using an antisolvent vapor diffusion method[2].

Step-by-Step Protocol:

-

Precursor Dissolution: Dissolve equimolar amounts of Lead(II) iodide and TMHI in a 5:1 (v/v) mixture of N,N-dimethylformamide (DMF) and dimethylsulfoxide (DMSO)[5].

-

Vessel Setup: Place the solution in a small primary glass vial with a loosely fitted cap.

-

Diffusion Chamber: Place this primary vial inside a larger secondary vessel containing methyl acetate (the antisolvent) and hermetically seal the outer vessel[2].

-

Incubation: Incubate at room temperature for 5 days.

-

Causality: DMF and DMSO strongly solvate the Pb2+ and TMHI+ ions. As methyl acetate vapor diffuses into the primary vial, it slowly lowers the dielectric constant of the medium. This controlled reduction in solubility promotes the slow, defect-free nucleation and growth of single crystals required for precise X-ray diffraction (XRD)[2].

-

Caption: Synthesis and crystallization workflows for pure TMHI and (Me3Hy)[PbI3] perovskitoids.

Crystal Structure Analysis and Phase Transitions

TMHI and its Solvates

Pure TMHI crystallizes as a stable halide salt. The structural integrity of TMHI relies on the tetrahedral geometry of the quaternary nitrogen, which acts as a bulky, non-coordinating cation. In synthetic applications, TMHI often forms distinct solvates; for instance, X-ray crystallography of TMHI reaction intermediates in DMSO has demonstrated the formation of a 1:6 TMHI:DMSO complex[3].

Structural Dynamics of (Me3Hy)[PbI3]

When TMHI is complexed with lead iodide, it forms a 1D face-shared chain of [PbI6]4– octahedra templated by the Me3Hy+ cations[2]. Single-crystal X-ray diffraction (XRD) using MoKα radiation reveals complex phase transition (PT) behavior driven by the thermodynamic ordering of the TMHI cations[5]:

-

High-Temperature (HT) Phase I (>322 K): Crystallizes in the hexagonal P63/mmc space group. In this state, the TMHI cations exhibit sixfold dynamic disorder within the available lattice space[2].

-

Room-Temperature (RT) Phase II (207 K – 322 K): A second-order phase transition occurs at 322 K, shifting the symmetry to the hexagonal P63/m space group. This transition is associated with minor structural changes and altered cation confinement[2].

-

Low-Temperature (LT) Phase III (<207 K): A first-order phase transition occurs at 207 K, shifting the crystal to an orthorhombic Pbca space group[2].

-

Causality: This transition is characterized by a significant entropy change due to the "locking" (ordering) of the TMHI cations, the strengthening of hydrogen bonds between the hydrazinium protons and the iodide lattice, and the deformation of the lead-iodide octahedral chains[2]. This structural locking is the mechanistic basis for the material's dielectric switching properties.

-

Mechanistic Logic: Vicarious Nucleophilic Substitution (VNS)

In organic synthesis, TMHI is a premier reagent for the direct amination of electron-deficient nitroarenes (e.g., the synthesis of 4-amino-3,5-dinitropyrazole, a high-density explosive precursor)[4].

Mechanistic Causality:

-

Deprotonation: A strong, sterically hindered base (e.g., potassium tert-butoxide, t-BuOK) deprotonates the free amino group of TMHI. Causality: t-BuOK is utilized because its steric bulk prevents it from acting as a competing nucleophile against the nitroarene, selectively generating the reactive TMHI ylide (zwitterion)[4].

-

Nucleophilic Attack: The ylide attacks the highly electrophilic position ortho or para to the nitro group on the arene, forming a transient σ-adduct[1].

-

Elimination: The bulky trimethylamine moiety acts as an excellent leaving group. Base-induced elimination of trimethylamine restores aromaticity, yielding the aminated product[3].

Caption: Mechanistic logic of Vicarious Nucleophilic Substitution (VNS) using TMHI.

Quantitative Crystallographic Data Summary

The following table summarizes the key crystallographic and phase transition parameters for TMHI and its templated perovskitoid derivative.

| Property | 1,1,1-Trimethylhydrazinium Iodide (TMHI) | (Me3Hy)[PbI3] Perovskitoid |

| Chemical Formula | C3H11IN2 | C3H11I4N2Pb |

| Molecular Weight | 202.04 g/mol | ~817.96 g/mol |

| Space Group (RT) | - | Hexagonal P63/m |

| Space Group (HT >322 K) | - | Hexagonal P63/mmc |

| Space Group (LT <207 K) | - | Orthorhombic Pbca |

| Unit Cell Parameters (230 K) | - | a = 9.620 Å (c-axis = polymer chain direction) |

| Phase Transition 1 (T1) | - | 322 K (Second-order, minor entropy change) |

| Phase Transition 2 (T2) | - | 207 K (First-order, major entropy change) |

| Primary Application | VNS Aminating Reagent | Dielectric Switch / Luminescent Material |

References

-

National Center for Biotechnology Information (NCBI). "Luminescence and Dielectric Switchable Properties of a 1D (1,1,1-Trimethylhydrazinium)PbI3 Hybrid Perovskitoid". PMC. Available at:[Link]

-

Royal Society of Chemistry (RSC). "A high density pyrazolo-triazine explosive (PTX)". RSC.org. Available at:[Link]

-

National Center for Biotechnology Information (NCBI). "Luminescence and Dielectric Switchable Properties of a 1D (1,1,1-Trimethylhydrazinium)PbI3 Hybrid Perovskitoid (X-ray Diffraction Data)". PMC. Available at:[Link]

-

Office of Scientific and Technical Information (OSTI.GOV). "Vicarious Amination of Nitroarenes with Trimethylhydrazinium Iodide". OSTI.GOV. Available at:[Link]

Sources

- 1. 1,1,1-Trimethylhydrazinium | 44024-83-1 | Benchchem [benchchem.com]

- 2. Luminescence and Dielectric Switchable Properties of a 1D (1,1,1-Trimethylhydrazinium)PbI3 Hybrid Perovskitoid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. osti.gov [osti.gov]

- 4. rsc.org [rsc.org]

- 5. Luminescence and Dielectric Switchable Properties of a 1D (1,1,1-Trimethylhydrazinium)PbI3 Hybrid Perovskitoid - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Zwitterionic Frontier of 1,1,1-Trimethylhydrazinium Derivatives: Synthesis, Characterization, and Advanced Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,1,1-trimethylhydrazinium scaffold presents a permanently charged cationic core that offers remarkable stability and predictable reactivity. While its utility as a cationic reagent, particularly in the form of 1,1,1-trimethylhydrazinium iodide (TMHI) for vicarious nucleophilic substitution, is well-established, its potential as a building block for complex zwitterionic molecules remains a largely unexplored frontier. This technical guide provides a comprehensive framework for the design, synthesis, and rigorous characterization of novel 1,1,1-trimethylhydrazinium derivatives exhibiting zwitterionic character. We synthesize field-proven methodologies with forward-looking concepts to provide researchers and drug development professionals with the foundational knowledge and practical protocols required to harness the unique properties of these fascinating molecules. This whitepaper details step-by-step synthetic pathways, advanced analytical techniques for unambiguous structural confirmation, and a critical evaluation of their potential in medicinal chemistry and material science.

Introduction: Bridging Cationic Stability with Zwitterionic Functionality

Zwitterions are neutral molecules that possess an equal number of positive and negative formal charges on distinct atoms.[1] This unique intramolecular charge separation imparts a suite of desirable properties, including high polarity, excellent aqueous solubility, and often, enhanced biocompatibility, as seen in natural structures like amino acids and phospholipids.[1] In the realm of synthetic chemistry, hydrazine and its derivatives have long been recognized as versatile synthons and key pharmacophores in a wide array of bioactive compounds, including antimicrobial and antitubercular agents.[2][3][4]

The 1,1,1-trimethylhydrazinium moiety, [(CH₃)₃N⁺-NH₂], stands out due to its quaternized nitrogen, which ensures a permanent, pH-independent positive charge. This structural feature confers exceptional stability. The most common salt, 1,1,1-trimethylhydrazinium iodide (TMHI), is a stable, crystalline solid primarily known as a potent aminating agent.[5][6] However, the true potential of this scaffold lies in its derivatization to create multifunctional molecules.

This guide moves beyond the established chemistry of the 1,1,1-trimethylhydrazinium cation to propose a conceptual and practical framework for developing its zwitterionic derivatives. By covalently linking an anionic functional group (e.g., carboxylate, sulfonate) to this cationic core, it is possible to design a new class of compounds with tunable physicochemical properties, paving the way for novel applications in drug delivery, organocatalysis, and advanced materials.

The Foundational Cation: Synthesis and Properties of 1,1,1-Trimethylhydrazinium Iodide (TMHI)

A thorough understanding of the precursor chemistry is essential. The synthesis of 1,1,1-trimethylhydrazinium iodide (TMHI) is a straightforward and efficient Sₙ2 reaction, providing a reliable source of the cationic scaffold.[5][7]

Synthesis of 1,1,1-Trimethylhydrazinium Iodide

The established method involves the quaternization of 1,1-dimethylhydrazine with methyl iodide.[5][7] The resulting product is a stable, crystalline solid that can be stored for extended periods at room temperature.[5]

Caption: Workflow for the synthesis of 1,1,1-trimethylhydrazinium iodide (TMHI).

Detailed Experimental Protocol: Synthesis of TMHI

Materials:

-

1,1-Dimethylhydrazine (UDMH)

-

Methyl Iodide (MeI)

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.

-

In the flask, dissolve 1,1-dimethylhydrazine (1.0 eq) in anhydrous THF.

-

Add methyl iodide (1.0 eq) to the dropping funnel.

-

Slowly add the methyl iodide dropwise to the stirring solution of 1,1-dimethylhydrazine over 30 minutes. The reaction is exothermic; maintain a controlled addition rate.

-

Upon addition, a white precipitate of TMHI will begin to form.[7]

-

After the addition is complete, allow the mixture to stir at room temperature for an additional 2-4 hours to ensure the reaction goes to completion.

-

Collect the white, crystalline product by vacuum filtration.

-

Wash the collected solid with a small amount of cold, dry THF to remove any unreacted starting materials.

-

Dry the product under vacuum to yield pure 1,1,1-trimethylhydrazinium iodide.

Design and Synthesis of Zwitterionic Derivatives

The creation of a zwitterionic 1,1,1-trimethylhydrazinium derivative requires the covalent attachment of a functional group that can exist as an anion. The terminal amino group (-NH₂) of the hydrazinium cation is the most logical point for derivatization.

Conceptual Framework for Zwitterion Formation

A plausible synthetic strategy involves the reaction of the terminal amine of the 1,1,1-trimethylhydrazinium cation with a bifunctional reagent containing both an electrophilic center (to react with the amine) and a protected or unprotected acidic group. A prime example is the acylation with a dicarboxylic acid anhydride or an ω-halo-carboxylic acid.

Caption: General structure of a hypothetical carboxylate-based zwitterion.

Proposed Synthetic Protocol: N-acylation Route

This protocol describes a hypothetical synthesis of a carboxy-functionalized derivative.

Materials:

-

1,1,1-Trimethylhydrazinium iodide (TMHI)

-

Succinic anhydride

-

A non-nucleophilic base (e.g., Proton Sponge® or DIPEA)

-

Aprotic polar solvent (e.g., DMF or DMSO)

Procedure:

-

Dissolve TMHI (1.0 eq) and succinic anhydride (1.1 eq) in anhydrous DMF.

-

Add the non-nucleophilic base (1.1 eq) to the mixture. The base acts as a proton scavenger for the ammonium salt formed during the reaction of the free amine form of the hydrazinium cation.

-

Stir the reaction mixture at 60-80 °C for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, the resulting product will be a zwitterionic species. Purification may involve precipitation by adding a less polar solvent or by using ion-exchange chromatography to remove unreacted starting materials and the base-HI salt.

A Guide to the Definitive Characterization of Zwitterionic Nature

Unambiguous confirmation of a zwitterionic structure requires a multi-faceted analytical approach. The goal is to prove the simultaneous existence of the N⁺ quaternary ammonium center and a deprotonated anionic group within the same neutral molecule.

Caption: Analytical workflow for the confirmation of zwitterionic character.

Spectroscopic and Analytical Protocols

| Technique | Purpose | Expected Observations & Protocol Synopsis |

| ¹H & ¹³C NMR | Confirm covalent structure and probe electronic environment. | ¹H NMR: A sharp singlet around 3.3-3.6 ppm for the nine equivalent protons of the -N⁺(CH₃)₃ group. Disappearance of the -NH₂ protons and appearance of a new amide N-H proton. ¹³C NMR: A signal around 55-60 ppm for the methyl carbons attached to the quaternary nitrogen. Presence of new carbonyl and alkyl carbon signals from the attached sidechain.[8] Protocol: Dissolve sample in D₂O or DMSO-d₆. D₂O is ideal for observing pH-dependent shifts. |

| X-Ray Crystallography | Provide definitive, unambiguous proof of the zwitterionic state in the solid phase. | Observation: The crystallographic solution will show a quaternary nitrogen center with corresponding bond lengths and a deprotonated carboxylate group (with two similar C-O bond lengths) or sulfonate group within the same molecule. It will also reveal intermolecular interactions like hydrogen bonding.[9][10] Protocol: Grow single crystals suitable for diffraction, typically by slow evaporation from a polar solvent system. |

| High-Resolution MS (ESI) | Determine the exact mass of the neutral molecule. | Observation: The mass spectrum should show a prominent peak corresponding to the exact mass of the neutral zwitterionic molecule ([M+H]⁺ or [M-H]⁻ may also be observed depending on conditions, but the neutral mass is key). This confirms that the cationic and anionic parts are in a single entity, not a salt mixture. |

| Potentiometric Titration | Determine the pKa of the acidic group. | Observation: A titration curve will reveal the pKa of the carboxylic acid (or other acidic group). A low pKa (typically < 5 for a carboxylate) confirms that the group will be deprotonated and exist as an anion at neutral pH. |

| FT-IR Spectroscopy | Identify key functional groups. | Observation: Absence of a broad O-H stretch from a carboxylic acid (~3000 cm⁻¹). Presence of a strong asymmetric COO⁻ stretch (~1610-1550 cm⁻¹) and a weaker symmetric stretch (~1400 cm⁻¹), which is characteristic of a deprotonated carboxylate. |

Potential Applications in Drug Development and Material Science

The unique molecular architecture of 1,1,1-trimethylhydrazinium zwitterions opens up significant opportunities in several advanced fields.

-

Drug Scaffolds and Delivery Vehicles: The combination of a permanent cationic charge and an anionic group can modulate a molecule's interaction with biological membranes. The zwitterionic nature often leads to low protein adsorption (antifouling properties) and improved aqueous solubility, which are highly desirable traits for drug candidates and delivery systems.[1] The core hydrazide structure is already present in numerous bioactive compounds, suggesting these new derivatives could be potent therapeutic agents.[2][3][11]

-

Organic Templates for Hybrid Materials: The 1,1,1-trimethylhydrazinium cation has been successfully used as a template for creating one-dimensional hybrid perovskitoids.[9][12] Zwitterionic derivatives, with their defined charge separation and hydrogen bonding capabilities, could serve as sophisticated structure-directing agents for the synthesis of novel functional materials with unique optical, dielectric, or catalytic properties.

-

Bifunctional Organocatalysis: The coexistence of a Lewis acidic cationic center (the quaternary nitrogen) and a Brønsted-Lowry basic site (the carboxylate/sulfonate anion) within the same molecule makes them ideal candidates for bifunctional organocatalysts, capable of activating both electrophiles and nucleophiles in a concerted fashion.

Conclusion

This guide establishes a comprehensive roadmap for advancing the chemistry of 1,1,1-trimethylhydrazinium derivatives from simple cationic reagents to sophisticated zwitterionic platforms. By providing a robust synthetic framework and a rigorous analytical protocol, we empower researchers to explore this promising chemical space. The potential to fine-tune solubility, polarity, and biocompatibility makes these zwitterionic scaffolds highly attractive for next-generation applications in drug discovery, smart materials, and catalysis. The foundational stability of the 1,1,1-trimethylhydrazinium core, combined with the functional versatility of a zwitterionic architecture, marks this as a frontier worthy of significant scientific investigation.

References

-

Pagoria, P. F., Mitchell, A. R., & Schmidt, R. D. (1996). 1,1,1-Trimethylhydrazinium Iodide: A Novel, Highly Reactive Reagent for Aromatic Amination via Vicarious Nucleophilic Substitution of Hydrogen. The Journal of Organic Chemistry, 61(9), 2934–2935. Available from: [Link]

-

ResearchGate. (2018). Determination of 1,1‑Dimethylhydrazine and its Transformation Products in Soil by Zwitterionic Hydrophilic Interaction Liquid Chromatography/Tandem Mass Spectrometry. Available from: [Link]

-

Wiley Online Library. (n.d.). Vicarious nucleophilic amination of nitroquinolines by 1,1,1‐trimethylhydrazinium iodide. Available from: [Link]

-

ACS Publications. (n.d.). 1,1,1-Trimethylhydrazinium Iodide: A Novel, Highly Reactive Reagent for Aromatic Amination via Vicarious Nucleophilic Substitution of Hydrogen. Available from: [Link]

-

ResearchGate. (n.d.). Schematic synthesis of N,N,N-trimethylhydraznium salts, [TMH]... Available from: [Link]

-

MDPI. (2021). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. Available from: [Link]

-

ACS Publications. (2016). Azine-Hydrazone Tautomerism of Guanylhydrazones: Evidence for the Preference Toward the Azine Tautomer. The Journal of Organic Chemistry. Available from: [Link]

-

ACS Publications. (2022). Luminescence and Dielectric Switchable Properties of a 1D (1,1,1-Trimethylhydrazinium)PbI3 Hybrid Perovskitoid. Inorganic Chemistry. Available from: [Link]

-

SciSpace. (1959). An X-Ray Analysis of the 1:1 Compound Trimethylamine-Iodine. Available from: [Link]

-

MDPI. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Available from: [Link]

-

ResearchGate. (n.d.). Tautomerism in a hydrazide molecule. Available from: [Link]

-

PubChem. (n.d.). Hydrazinium, 1,1,1-trimethyl-, iodide (1:1). Available from: [Link]

-

Royal Society of Chemistry. (n.d.). . Available from: [Link]

-

Semantic Scholar. (2017). Synthesis, Characterization, and Tautomerism of 1,3-Dimethyl Pyrimidine-2,4,6-Trione s-Triazinyl Hydrazine/Hydrazone Derivatives. Available from: [Link]

-

ARKAT USA, Inc. (n.d.). Study of the regioselectivity of vicarious nucleophilic amination of mononitroquinolines with 1,1,1-trimethylhydrazinium iodide (TMHI). Available from: [Link]

-

ScienceDirect. (n.d.). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. Available from: [Link]

-

National Center for Biotechnology Information. (2022). Luminescence and Dielectric Switchable Properties of a 1D (1,1,1-Trimethylhydrazinium)PbI3 Hybrid Perovskitoid. Available from: [Link]

-

An-Najah National University. (2022). Experimental and first-principles study of a new hydrazine derivative for DSSC applications. Available from: [Link]

-

MDPI. (2014). Structures and Synthesis of Zwitterionic Polymers. Available from: [Link]

-

University of Leeds. (n.d.). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. Available from: [Link]

-

ACS Publications. (2016). Azine-Hydrazone Tautomerism of Guanylhydrazones: Evidence for the Preference Toward the Azine Tautomer. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. Available from: [Link]

-

MDPI. (2026). Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). Available from: [Link]

Sources

- 1. Structures and Synthesis of Zwitterionic Polymers [mdpi.com]

- 2. Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iscientific.org [iscientific.org]

- 4. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]

- 5. 1,1,1-Trimethylhydrazinium Iodide: A Novel, Highly Reactive Reagent for Aromatic Amination via Vicarious Nucleophilic Substitution of Hydrogen [organic-chemistry.org]

- 6. 1,1,1-三甲基碘化肼 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scispace.com [scispace.com]

- 11. mdpi.com [mdpi.com]

- 12. Luminescence and Dielectric Switchable Properties of a 1D (1,1,1-Trimethylhydrazinium)PbI3 Hybrid Perovskitoid - PMC [pmc.ncbi.nlm.nih.gov]

1,1,1-Trimethylhydrazinium as a Metabolite of Hydrazine Drugs: Mechanisms, Analysis, and Implications

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Abstract

Hydrazine-based pharmaceuticals and their metabolic derivatives present unique biochemical profiles that require specialized analytical and pharmacological understanding. 1,1,1-Trimethylhydrazinium (TMH) is a critical functional moiety and metabolite associated with specific hydrazine drugs, most notably Meldonium (3-(2,2,2-trimethylhydraziniumyl)propionate). This whitepaper provides an in-depth technical analysis of the biochemical causality behind TMH's pharmacological activity, its metabolic fate, and the advanced hydrophilic interaction liquid chromatography (HILIC) protocols required for its accurate quantification in biological matrices.

Biochemical Causality: The Trimethylhydrazinium Pharmacophore

The pharmacological efficacy of TMH-containing drugs is rooted in structural mimicry. The positively charged trimethylhydrazinium group acts as a bioisostere to the trimethylammonium group found in γ -butyrobetaine (GBB) and L-carnitine .

Mechanism of Action: BBOX and OCTN2 Inhibition

In mammalian systems, L-carnitine is essential for the transport of long-chain fatty acids across the inner mitochondrial membrane via the carnitine shuttle. TMH derivatives disrupt this process through two primary mechanisms:

-

Enzymatic Inhibition: TMH competitively binds to the active site of γ -butyrobetaine hydroxylase (BBOX) , the enzyme responsible for catalyzing the final step of carnitine biosynthesis. Because the hydrazine nitrogen cannot undergo the necessary hydroxylation, the enzyme is effectively inhibited.

-

Transporter Blockade: TMH derivatives competitively inhibit the Organic Cation/Carnitine Transporter 2 (OCTN2) , reducing the renal reabsorption and cellular uptake of existing carnitine pools .

Causality in Cellular Respiration: By starving the mitochondria of L-carnitine, TMH forces a metabolic shift. The accumulation of long-chain fatty acids in the cytosol prevents their β -oxidation. To maintain ATP production, the cell upregulates glycolysis. Because glycolysis yields more ATP per mole of oxygen consumed than fatty acid oxidation, this shift is highly cardioprotective during ischemic events [1][1].

Caption: TMH-derivative mechanism shifting cellular metabolism from FA oxidation to glycolysis.

Metabolic Fate and Biotransformation

Unlike many drugs that undergo extensive Phase I/Phase II hepatic metabolism, TMH-based drugs like Meldonium exhibit high metabolic stability due to the robust nature of the trimethylhydrazinium core.

-

Elimination: Approximately 34–60% of the drug is excreted entirely unchanged in the urine[2].

-

Pharmacokinetics: The terminal elimination half-life of TMH derivatives can be exceptionally long (up to 655 hours in some compartments), allowing detection in urine for up to 162 days post-administration [3][3]. This prolonged excretion window is a critical factor in anti-doping monitoring, as TMH derivatives are classified as S4 Metabolic Modulators by the World Anti-Doping Agency (WADA)[1].

Analytical Workflows: Overcoming Polarity Challenges

The quaternary ammonium nature of 1,1,1-trimethylhydrazinium renders it highly hydrophilic. Traditional Reversed-Phase Liquid Chromatography (RPLC) utilizing C18 columns fails to retain TMH, resulting in co-elution with the solvent front and severe ion suppression.

To achieve self-validating, reproducible quantification, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is the required standard [4][4]. Zwitterionic (ZIC) HILIC stationary phases provide orthogonal retention via electrostatic interactions and hydrogen bonding.

Step-by-Step Methodology: HILIC-MS/MS Quantification in Urine

This protocol utilizes a "dilute-and-shoot" approach, minimizing analyte loss while mitigating matrix effects through isotopic dilution [5][5].

-

Internal Standard (IS) Preparation: Prepare a working solution of deuterated internal standard (e.g., D3-2-(2-carboxyethyl)-1,1,1-trimethylhydrazinium) at 100 ng/mL in 100% LC-MS grade acetonitrile (ACN).

-

Sample Extraction (Dilute-and-Shoot):

-

Aliquot 100 µL of the biological urine sample into a 2.0 mL Eppendorf tube.

-

Add 900 µL of the ACN/IS working solution to induce protein precipitation and adjust the organic ratio for HILIC compatibility.

-

Vortex for 30 seconds.

-

-

Centrifugation: Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins and salts. Transfer 500 µL of the supernatant to an autosampler vial.

-

Chromatographic Separation:

-

Column: ZIC-HILIC (100 mm × 2.1 mm, 3.5 µm).

-

Mobile Phase A: 10 mM ammonium formate in deionized water (pH adjusted to 5.0).

-

Mobile Phase B: 100% Acetonitrile.

-

Gradient: Run an isocratic elution at 15% A / 85% B at a flow rate of 0.4 mL/min.

-

-

Mass Spectrometry Configuration:

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.

-

Detection: Multiple Reaction Monitoring (MRM). For Meldonium, monitor the primary transition m/z 147.1 → 58.1 (corresponding to the cleavage of the trimethylamine/trimethylhydrazine fragment).

-

Caption: HILIC-MS/MS analytical workflow for the quantification of TMH metabolites.

Quantitative Data Summary

The table below consolidates the analytical performance metrics for the detection of trimethylhydrazinium and related hydrazine compounds across different validated techniques[3][4].

| Analyte | Biological Matrix | Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| 1,1,1-Trimethylhydrazinium | Urine | HILIC-MS/MS | 0.0003% | 0.001% |

| Meldonium (TMH-propionate) | Urine | CE-C⁴D | 0.005 mg/L | 0.01 mg/L |

| Unsymmetrical Dimethylhydrazine | Plasma | IPC-AD | 0.3 mg/L | 1.0 mg/L |

Note: CE-C⁴D (Capillary Electrophoresis with Capacitively Coupled Contactless Conductivity Detection) offers a robust alternative to MS for high-throughput screening of TMH derivatives.

References

- NCATS Inxight Drugs:MELDONIUM DIHYDR

- Wikipedia:Meldonium

- ResearchGate:Rapid determination of meldonium in urine samples by capillary electrophoresis with capacitively coupled contactless conductivity detection

- ResearchGate:Direct liquid chromatographic determin

- PMC (NIH)

Sources

Computational Alchemy: Molecular Dynamics Simulation of Hydrazinium-Based Ionic Liquids

A Technical Guide to Force Field Parameterization, Thermophysical Prediction, and Advanced Applications in Energetics and Drug Development

Executive Summary

Hydrazinium-based ionic liquids (ILs) represent a highly specialized class of energetic, hyper-polar solvents. While historically engineered as aerospace propellants due to their high energy density and negligible volatility, their dense hydrogen-bonding networks and tunable fractional free volume have recently catalyzed breakthroughs in pharmaceutical synthesis and advanced separations (e.g., CO₂ capture) 12.

However, the inherent instability, extreme reactivity, and toxicity of these compounds in the liquid phase make experimental thermodynamic characterization hazardous and often impossible 1. Molecular dynamics (MD) simulations serve as an indispensable "computational microscope," allowing researchers to bridge the gap between quantum mechanics and macroscopic physicochemical properties safely and accurately [[2]]().

The Hydrazinium Anomaly: Mechanistic & Structural Foundations

The primary challenge in simulating high-nitrogen-content ILs is accurately capturing their complex electrostatic interactions. Hydrazinium ( N2H5+ ), monomethylhydrazinium, and dimethylhydrazinium cations possess highly localized charge distributions that deviate fundamentally from standard spherical point-charge models 13.

-

The Causality of the "Lone-Pair" Modification: Standard non-polarizable force fields frequently fail to predict the crystal density and liquid-phase transport properties of hydrazinium salts. This failure occurs because they neglect the electron-rich lone pair on the unprotonated nitrogen. Without accounting for this, quantum chemistry (QC) calculations of a single, gas-phase ion pair predict spontaneous, artifactual deprotonation of the cation 13.

-

The Solution: The inclusion of an off-atom charge center (a dummy atom representing the lone pair) significantly improves the electrostatic potential description. This structural correction allows MD simulations to predict crystal lattice vectors and volumes within a 3–5% absolute margin of error from experimental X-ray data 3.

Self-Validating Protocol: Force Field Parameterization

To achieve reliable predictive power, researchers must parameterize force fields (such as APPLE&P or customized CHARMM models) using a rigorous, closed-loop methodology. The following step-by-step protocol is designed as a self-validating system, ensuring that microscopic parameters are strictly governed by macroscopic observables 4 [[5]]().

Step 1: Quantum Chemical Baseline Generation Perform ab initio electronic structure calculations on neutral precursors, isolated ions, and cation-anion complexes using high-level theory (e.g., MP2/aug-cc-pVDZ or M05-2X density functional) [[1]](). This establishes the foundational geometry and electron density map.

Step 2: Electrostatic Potential (ESP) Mapping & Lone-Pair Integration Derive partial atomic charges using Restrained Electrostatic Potential (RESP) fitting 6. Crucially, explicitly define an off-center point charge to represent the unprotonated nitrogen's lone pair, anchoring the electrostatic stability of the cation 1.

Step 3: Dihedral Angle Scanning & Torsional Fitting Conduct constrained molecular mechanics (MM) minimizations to scan ring and backbone dihedrals. Subtract the MM energies from the ab initio energies, fitting the residual curve to a cosine series to obtain highly accurate torsional parameters 4.

Step 4: Condensed-Phase NPT/NVT Equilibration Execute classical or polarizable MD simulations. Causality note: Because hydrazinium ILs exhibit pervasive hydrogen-bonding networks that drastically increase viscosity, extended simulation times (often requiring time-temperature superposition) are mandatory to ensure the system escapes local minima and reaches true thermodynamic equilibrium 78.

Step 5: Validation Gate & Lennard-Jones Refinement Extract macroscopic properties (e.g., liquid density, heat of vaporization). If the simulated values deviate from experimental data (or crystal structures) by >5%, the system fails the validation gate. Researchers must refine the Lennard-Jones parameters ( rmin,ij , ϵij ) and loop back to Step 3 until convergence is achieved [[4]]() 5.

Iterative force field parameterization and molecular dynamics workflow for hydrazinium ILs.

Quantitative Thermophysical & Transport Properties

The macroscopic behavior of hydrazinium ILs is entirely dictated by microscopic hydrogen-bonding networks. For instance, MD simulations reveal that the energetic ionic liquid 2-hydroxyethylhydrazinium nitrate (2-HEHN) exhibits significantly slower dynamics—characterized by lower self-diffusion coefficients and longer rotational time constants—than other hydrazinium variants 79. This is caused by pervasive hydrogen bonding between the nitrate oxygen atoms and the hydroxyl/amine protons of the cation 10.

Table 1: Quantitative Data from Molecular Dynamics Simulations vs. Experimental Baselines

| Compound / System | Property Analyzed | MD Simulation Result | Experimental Agreement | Source |

| Hydrazine ( N2H4 ) | Enthalpy of Vaporization | Quantitative match across temperature range | Excellent | 11 |

| 2-HEHN | Liquid Density (298 K) | ~1.42 g/cm³ (decreases linearly with temp) | Matches exp. 1.42 g/cm³ | 11, 10 |

| HAN-HEHN Mixture | Density (293 K) | 3.8% below experimental propellant density | Acceptable | 10 |

| [N2H5][NO3] Crystal | Crystal Lattice Volume | Predicted within 3% absolute margin of error | High | 1, [[3]]() |

| [aN₁₁₁][Gly] | Fractional Free Volume | Smaller molar volume than TBA counterparts | High CO₂ selectivity | 2 |

Strategic Applications: From Energetics to Drug Development

The insights generated from MD simulations of hydrazinium ILs have broad implications across multiple scientific disciplines:

-

Pharmaceutical Synthesis & Separations: Hydrazinium-based amino acid ionic liquids (AAILs), such as 1,1,1-trimethylhydrazinium glycinate ([aN₁₁₁][Gly]), demonstrate unique fractional free volume (FFV) characteristics. MD simulations reveal that their smaller molar volume (compared to tetrabutylammonium equivalents) enhances CO₂ absorption selectivity while depressing N₂ absorption 2. In drug development, these highly polar, tunable solvents (with polarities ranging from 0.6–0.7 on the normalized scale) can act as superior reaction media to enhance the selectivity and yield of active pharmaceutical ingredient (API) synthesis 28.

-

Energetic Materials: Mixtures of 2-HEHN and hydroxylammonium nitrate (HAN) are highly stable, miscible, and exhibit extreme density due to strong intermolecular hydrogen bonding, making them ideal multimode spacecraft propellants that bypass the toxicity of pure hydrazine 1012.

References

- "Insight into Hydrazinium Nitrates, Azides, Dicyanamide, and 5-Azidotetrazolate Ionic Materials from Simulations and Experiments." DTIC.

- "Determination of Physical Properties of Ionic Liquids Using Molecular Simulations." DTIC.

- "1,1,1-Trimethylhydrazinium." Benchchem.

- Gutowski, K. E., et al. "Force field for the atomistic simulation of the properties of hydrazine, organic hydrazine derivatives, and energetic hydrazinium ionic liquids." Pure and Applied Chemistry.

- "Force field for the atomistic simulation of the properties of hydrazine... | Request PDF." ResearchGate.

- "Insight into Hydrazinium Nitrates, Azides, Dicyanamide, and 5-Azidotetrazolate Ionic Materials from Simulations and Experiments." ACS Publications.

- "Technologies for Developing Predictive Atomistic and Coarse-Grained Force Fields for Ionic Liquid Property Prediction." DTIC.

- "Technologies for Developing Predictive Atomistic and Coarse-Grained Force Fields... (July 2008)." DTIC.

- "Structural Properties of HEHN- and HAN-Based Ionic Liquid Mixtures: A Polarizable Molecular Dynamics Study." ACS Publications.

- "Computational approaches to understanding reaction outcomes of organic processes in ionic liquids." MQ.edu.au.

- "Assessment of Imidazole-Based Ionic Liquids as Dual-Mode Spacecraft Propellants." AIAA.

- "Handbook of Ionic Liquids: Fundamentals, Applications, and Sustainability." Dokumen.pub.

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. 1,1,1-Trimethylhydrazinium | 44024-83-1 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. research-management.mq.edu.au [research-management.mq.edu.au]

- 7. publications.iupac.org [publications.iupac.org]

- 8. dokumen.pub [dokumen.pub]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. arc.aiaa.org [arc.aiaa.org]

Methodological & Application

Scalable synthesis protocols for 1,1,1-trimethylhydrazinium iodide

An Application Note for the Scalable Synthesis of 1,1,1-Trimethylhydrazinium Iodide

Authored by a Senior Application Scientist

This document provides a detailed guide for the synthesis of 1,1,1-trimethylhydrazinium iodide (TMHI), a versatile reagent in modern organic chemistry. The protocols and insights are tailored for researchers, scientists, and drug development professionals who require a reliable and scalable method for producing this key chemical intermediate.

Introduction: The Synthetic Utility of 1,1,1-Trimethylhydrazinium Iodide

1,1,1-Trimethylhydrazinium iodide, also known as TMHI, is a quaternary hydrazinium salt that has gained significant attention as a potent aminating agent. Its primary application lies in the vicarious nucleophilic substitution (VNS) of hydrogen on electron-deficient aromatic rings, providing an efficient pathway for the introduction of amino groups under mild conditions.[1][2][3] This reactivity makes TMHI an invaluable tool in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and energetic materials.[4] The ability to construct C-N bonds on nitroarenes, for instance, is a critical transformation in medicinal chemistry.[1][5]

Given its utility, access to robust and scalable synthesis protocols is paramount. The method detailed herein is based on the direct quaternization of 1,1-dimethylhydrazine, a straightforward and efficient approach amenable to both laboratory and pilot-plant scales.[1][6]

Core Synthesis: Mechanism and Strategic Considerations

The synthesis of TMHI is achieved through the direct alkylation of 1,1-dimethylhydrazine (also known as unsymmetrical dimethylhydrazine or UDMH) with methyl iodide. This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.

The Causality Behind Experimental Choices:

-

Nucleophile Selection (1,1-Dimethylhydrazine): The nitrogen atom bearing two methyl groups in UDMH is the more nucleophilic center due to the electron-donating inductive effect of the alkyl groups. This inherent property directs the alkylation to this specific nitrogen, leading to the desired 1,1,1-trisubstituted product. UDMH is an industrial chemical, and its availability from sources such as surplus rocket propellant enhances the scalability of this synthesis.[4]

-

Alkylating Agent (Methyl Iodide): Methyl iodide is an excellent electrophile for this SN2 reaction. The carbon-iodine bond is relatively weak, and the iodide ion is an excellent leaving group, facilitating a rapid and clean reaction.

-

Solvent System (Anhydrous Aprotic Solvents): The reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether.[6][7] These solvents effectively solvate the reactants but do not participate in the reaction (e.g., through hydrogen bonding or acting as a competing nucleophile). The use of an anhydrous medium is critical to prevent potential side reactions involving water. The product, being a salt, often exhibits poor solubility in these solvents, leading to its precipitation as the reaction progresses, which simplifies isolation.

Data Presentation: Lab-Scale Synthesis Parameters

The following table outlines typical quantities for a laboratory-scale synthesis, which can be scaled linearly with appropriate engineering controls for heat management.

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Moles | Volume (mL) | Mass (g) | Molar Ratio |

| 1,1-Dimethylhydrazine | 60.10 | 0.791 | 0.10 | 7.6 | 6.01 | 1.0 |

| Methyl Iodide | 141.94 | 2.28 | 0.10 | 4.4 | 14.19 | 1.0 |

| Anhydrous THF | 72.11 | 0.889 | - | 100 | - | - |

| Product | Theoretical Yield | |||||

| TMHI | 202.04 | - | 0.10 | - | 20.20 | - |

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of TMHI

This protocol describes a standard procedure for producing TMHI on a research scale.

Materials and Equipment:

-

250 mL two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert gas supply (Argon or Nitrogen) with bubbler

-

Ice-water bath

-

Büchner funnel and filter flask

-

Vacuum oven

-

1,1-Dimethylhydrazine (UDMH)

-

Methyl Iodide

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether (for washing)

Step-by-Step Methodology:

-

Reaction Setup: Assemble the two-neck flask with a magnetic stir bar and the dropping funnel. Flame-dry the glassware under vacuum and backfill with an inert gas to ensure anhydrous conditions.

-

Reagent Preparation: In the flask, dissolve 1,1-dimethylhydrazine (6.01 g, 0.10 mol) in 80 mL of anhydrous THF under a positive pressure of inert gas.

-

Controlled Addition: Place the flask in an ice-water bath to manage the reaction exotherm. Add methyl iodide (14.19 g, 0.10 mol) to the dropping funnel with 20 mL of anhydrous THF. Add the methyl iodide solution dropwise to the stirred UDMH solution over 30-45 minutes. A white precipitate will begin to form.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-4 hours to ensure the reaction goes to completion.

-

Product Isolation: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

-

Purification: Wash the filter cake sequentially with small portions of cold anhydrous THF and then cold anhydrous diethyl ether to remove any unreacted starting materials and soluble impurities.[7]

-

Drying: Dry the purified 1,1,1-trimethylhydrazinium iodide under vacuum at 40-50 °C to a constant weight. The final product is a stable, crystalline solid.[1]

Protocol 2: Key Considerations for Scalable Synthesis

Scaling this synthesis requires a focus on process safety and engineering controls.

-

Thermal Management: The quaternization reaction is exothermic. For larger batches, a jacketed reactor with a circulating coolant is mandatory for precise temperature control. The rate of methyl iodide addition must be carefully controlled and tied to the reactor's internal temperature to prevent a thermal runaway.

-

Reagent Handling: Both UDMH and methyl iodide are toxic.[8] At scale, closed-system transfers (e.g., using pumps and dedicated lines) are essential to minimize operator exposure. All operations must be conducted in a well-ventilated area with appropriate air handling.

-

Solid Handling: For large quantities of product, manual filtration becomes impractical. A Nutsche filter-dryer provides a contained system for filtration, washing, and drying, minimizing operator contact with the final product.

-

Process Automation: Automated control of reagent addition, temperature, and stirring can improve batch-to-batch consistency and safety.

Self-Validation and Trustworthiness: Product Characterization

To ensure the identity and purity of the synthesized TMHI, the following analytical checks are mandatory.

-

Melting Point (m.p.): The literature melting point for TMHI is 225-230 °C with decomposition.[9] A sharp melting point in this range is a good indicator of purity.

-

¹H NMR Spectroscopy: (DMSO-d6, 400 MHz): δ 5.35 (s, 2H, -NH2), 3.20 (s, 9H, -N(CH3)3). The integration ratio of 9:2 is characteristic of the product.

-

Infrared (IR) Spectroscopy: (KBr pellet): Key peaks should be observed corresponding to N-H stretches (around 3300-3100 cm⁻¹) and C-H stretches (around 3000-2800 cm⁻¹).

Mandatory Visualizations

Reaction Mechanism

Caption: SN2 mechanism for the synthesis of TMHI.

Experimental Workflow

Caption: Step-by-step workflow for TMHI synthesis.

Safety, Handling, and Waste Disposal

Expertise in Safety is Non-Negotiable.

-

Reagent Hazards:

-

Personal Protective Equipment (PPE):

-

Emergency Procedures:

-

Ensure immediate access to a safety shower and eyewash station.

-

In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[8]

-

-

Waste Disposal:

-

All chemical waste, including solvents and reaction residues, must be collected in properly labeled, sealed containers.

-

Dispose of all waste materials in accordance with local, state, and federal regulations. Do not pour waste down the drain.[11]

-

References

- Baumgarten, H. E. (1961). Aminimides. II. A one-step synthesis of aminimides from carboxylic acid esters. Journal of the American Chemical Society, 83(19), 3977–3982.

- Carpino, L. A., & Giza, C. A. (1963). Aminimides. II. A one-step synthesis of aminimides from carboxylic acid esters. The Journal of Organic Chemistry, 28(5), 1297–1298.

- Pagoria, P. F., Mitchell, A. R., & Schmidt, R. D. (1996). 1,1,1-Trimethylhydrazinium Iodide: A Novel, Highly Reactive Reagent for Aromatic Amination via Vicarious Nucleophilic Substitution of Hydrogen. The Journal of Organic Chemistry, 61(9), 2934–2935.

- Benchchem.

- Fisher Scientific. (2010).

- Thermo Fisher Scientific. (2025).

- SDFine.

- Noveon. (2005).

- Arxada. Performance Chemicals Hydrazine - Safety and Handling.

- PubChem. Hydrazinium, 1,1,1-trimethyl-, iodide (1:1).

- ACS Publications.

- ResearchGate. (2020). Schematic synthesis of N,N,N-trimethylhydraznium salts, [TMH]+[I]−.

- U.S. Department of Energy Office of Scientific and Technical Information. (1996). 1,1,1-Trimethylhydrazinium iodide: A novel, highly reactive reagent for aromatic amination via vicarious nucleophilic substitution of hydrogen.

- Grzegożek, M., et al. (2009). Study of the regioselectivity of vicarious nucleophilic amination of mononitroquinolines with 1,1,1-trimethylhydrazinium iodide (TMHI). ARKIVOC, 2009(vi), 84-88.

- Sigma-Aldrich. 1,1,1-Trimethylhydrazinium iodide 97%.

- Amerigo Scientific. 1,1,1-Trimethylhydrazinium iodide (97%).

- Mitchell, A. R., Pagoria, P. F., & Schmidt, R. D. (1995). A New Synthesis of TATB Using Inexpensive Starting Materials and Mild Reaction Conditions. University of North Texas Digital Library.

- Santa Cruz Biotechnology. 1,1,1-Trimethylhydrazinium iodide.

Sources

- 1. 1,1,1-Trimethylhydrazinium Iodide: A Novel, Highly Reactive Reagent for Aromatic Amination via Vicarious Nucleophilic Substitution of Hydrogen [organic-chemistry.org]

- 2. 1,1,1-Trimethylhydrazinium iodide: A novel, highly reactive reagent for aromatic amination via vicarious nucleophilic substitution of hydrogen (Journal Article) | OSTI.GOV [osti.gov]

- 3. scbt.com [scbt.com]

- 4. digital.library.unt.edu [digital.library.unt.edu]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. files.dep.state.pa.us [files.dep.state.pa.us]

- 9. 1,1,1-トリメチルヒドラジニウムヨウ化物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. arxada.com [arxada.com]

Application Note: Synthesis, Evaluation, and Applications of N,N,N-Trimethylhydrazinium Salts in Green Propulsion and Energetic Amination

Introduction and Mechanistic Overview

Historically, spacecraft propulsion and energetic materials development have relied heavily on highly toxic, carcinogenic bipropellant systems, most notably hydrazine or unsymmetrical dimethylhydrazine (UDMH) paired with dinitrogen tetroxide (NTO)[1]. Due to the severe handling risks and environmental hazards associated with these chemicals, the aerospace and defense industries are actively transitioning toward "green" propellants. This new paradigm focuses on pairing hydrogen-rich Energetic Ionic Liquids (EILs) with high-test peroxide (HTP, concentrated H₂O₂) as a green oxidizer[2].

N,N,N-trimethylhydrazinium (TMH) salts have emerged as highly effective EILs for these applications. When the base TMH cation is paired with appropriate energetic counter-anions (e.g., azide, cyanide), the resulting salts exhibit rapid hypergolicity (spontaneous ignition) upon contact with H₂O₂[2]. The fundamental ignition mechanism relies on the catalytic decomposition of H₂O₂ by the energetic anion, which generates immense localized heat. This thermal spike subsequently triggers the rapid oxidation of the hydrogen-rich TMH cation, resulting in sustained combustion[2].

Beyond aerospace propulsion, the precursor salt, 1,1,1-trimethylhydrazinium iodide (TMHI), serves as a highly reactive reagent in Vicarious Nucleophilic Substitution (VNS) chemistry[3]. This dual-utility makes TMH derivatives invaluable to both propulsion engineers and synthetic chemists developing insensitive high explosives[4].

Reaction Pathway and Logical Workflow

The following diagram maps the synthesis of the TMHI precursor, its conversion into an energetic ionic liquid, and its subsequent hypergolic application.

Workflow of TMH salt synthesis and hypergolic ignition with H2O2.

Experimental Protocols

Protocol A: Synthesis of N,N,N-Trimethylhydrazinium Iodide ([TMH]⁺[I]⁻)

Causality & Rationale: The synthesis utilizes a direct S_N2 nucleophilic substitution. Anhydrous tetrahydrofuran (THF) is strictly required as the solvent to prevent the hydrolysis of the methyl iodide electrophile. Furthermore, THF ensures the immediate precipitation of the synthesized salt, driving the reaction forward via Le Chatelier's principle[2].

Step-by-Step Methodology:

-

Preparation: Purge a 250 mL round-bottom flask with dry nitrogen to eliminate atmospheric moisture. Add 20 mL of anhydrous THF.

-

Reagent Addition: Disperse 20.1 mmol (1.26 mL) of 1,1-dimethylhydrazine into the THF[2].

-

Electrophile Introduction: Place the flask in a room-temperature water bath (25 °C) to act as a thermal sink. Using a dropping funnel, add 20.1 mmol (2.98 mL) of methyl iodide dropwise under continuous magnetic stirring[2]. Causality: Dropwise addition controls the highly exothermic S_N2 reaction, preventing the thermal degradation of the hydrazine derivative.

-

Reaction: Maintain continuous stirring for 8 hours at 25 °C[2].

-

Isolation: Filter the resulting white precipitate ([TMH]⁺[I]⁻) under vacuum. Wash the filter cake with cold, dry THF to remove any unreacted precursors.

-

Drying & Validation: Dry the product in a vacuum desiccator over P₂O₅ for 24 hours. Self-Validation Check: Confirm synthesis success via ¹H-NMR (in D₂O); the spectrum must show a characteristic singlet integrating to nine protons, corresponding to the trimethylammonium group[2].

Protocol B: Anion Exchange for Energetic Ionic Liquids

Causality & Rationale: The baseline iodide salt exhibits a relatively sluggish ignition delay (109.3 ms)[2]. Exchanging the iodide for highly energetic anions (e.g., N₃⁻ or CN⁻) drastically increases the heat of formation and accelerates the hypergolic reaction kinetics with H₂O₂[2].

Step-by-Step Methodology:

-

Dissolution: Dissolve the purified[TMH]⁺[I]⁻ in anhydrous methanol.

-

Exchange Reaction: Add a stoichiometric equivalent of the desired sodium salt (e.g., NaN₃ for the azide derivative, NaCN for the cyanide derivative)[2].

-

Precipitation: Stir the mixture at room temperature for 12 hours.

-